molecular formula C20H22N4O2S B2604811 N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide CAS No. 2034284-33-6

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide

Cat. No. B2604811
CAS RN: 2034284-33-6
M. Wt: 382.48
InChI Key: LCYISBFQDRCSLO-UHFFFAOYSA-N
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Description

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide, also known as PQS, is a chemical compound that has been extensively studied for its potential applications in scientific research. PQS is a sulfonamide derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.

Scientific Research Applications

Biological Activities of Sulfonamide Hybrids

Sulfonamides, including those based on quinoline, have been noted for their wide range of pharmacological activities. These include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain properties. The design of sulfonamide hybrids has leveraged the variability of the functional groups attached to different organic compounds, including quinolines, to develop a variety of biologically active agents (Ghomashi et al., 2022).

Synthesis and Structural Analysis

The synthesis of quinoline-based sulfonamides involves various chemical reactions and has been a subject of extensive research. For instance, the cycloauration of pyridyl sulfonamides, including those related to quinoline, involves forming metallacyclic complexes, which are crucial for understanding the structure and reactivity of these compounds (Kilpin et al., 2008). Additionally, methods like intermolecular amidation under metal-free conditions have been developed to synthesize N-(quinolin-2-yl)sulfonamides, demonstrating the versatility of these compounds in synthetic chemistry (Yu et al., 2017).

Potential Anti-inflammatory Properties

Quinoline sulfonamides have shown promise as non-acidic, non-steroidal anti-inflammatory agents. Research has indicated that certain sulfonamide and sulfonate derivatives of quinoline possess significant anti-inflammatory activity, suggesting their potential in therapeutic applications (Bano et al., 2020).

properties

IUPAC Name

N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c25-27(26,19-7-1-4-17-5-2-11-22-20(17)19)23-14-16-8-12-24(13-9-16)18-6-3-10-21-15-18/h1-7,10-11,15-16,23H,8-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYISBFQDRCSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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